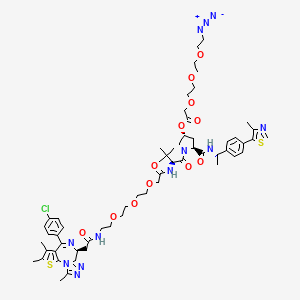

PROTAC BRD4 Degrader-5-CO-PEG3-N3

Description

Evolution of Modalities in Chemical Biology and Drug Discovery

The field of drug discovery has traditionally focused on developing small molecule inhibitors that block the function of a target protein. However, this approach has limitations, as it often requires sustained high concentrations of the drug to be effective and can be hampered by target protein overexpression or mutations. nih.gov A newer strategy that has emerged is Targeted Protein Degradation (TPD), which aims to eliminate disease-causing proteins from the cell entirely. patsnap.com This is achieved through the use of specialized molecules that harness the body's own protein disposal system. patsnap.com

The concept of TPD began to gain significant traction in the early 2000s and has since evolved into a core strategy in modern drug discovery. youtube.comnanotempertech.com The development of Proteolysis-Targeting Chimeras (PROTACs) marked a significant milestone, with the first small-molecule PROTACs being reported in the mid-2010s. protein-degradation.org This led to a rapid increase in research and development, with the first PROTAC candidates entering clinical trials in 2019. protein-degradation.orgnih.gov

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. patsnap.com They consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. mdpi.comnih.gov

The mechanism of action involves the PROTAC molecule forming a ternary complex with the POI and the E3 ligase. faseb.org This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. patsnap.com The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal. nih.govpatsnap.com A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can go on to target another POI molecule. nih.govmdpi.com This allows them to be effective at low concentrations. mdpi.com

Biological Significance of BET Bromodomains, with a Focus on BRD4, in Cellular Processes

The Bromodomain and Extra-Terminal domain (BET) family of proteins are crucial epigenetic readers that play a vital role in regulating gene transcription. nih.govmiddlebury.edu This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT. nih.gov These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. nih.govwikipedia.org This interaction allows BET proteins to recruit transcriptional regulatory complexes to specific gene locations, thereby controlling genes involved in cellular proliferation and cell cycle progression. frontiersin.orgacs.org

BRD4, in particular, has garnered significant attention due to its critical role in various cellular processes. It is involved in the regulation of transcription, DNA damage repair, and signal transduction. accscience.com BRD4 is known to interact with key transcription factors and chromatin remodeling proteins. frontiersin.org It plays a pivotal role in recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, which in turn stimulates transcriptional elongation. nih.govnih.gov The dysregulation of BRD4 has been strongly linked to the development and progression of various diseases, including cancer and inflammatory conditions. patsnap.comaccscience.com

Rationale for Targeted BRD4 Degradation as a Research Strategy

Given BRD4's significant role in driving the expression of oncogenes like c-Myc, it has become an attractive target for therapeutic intervention. nih.gov While traditional small-molecule inhibitors can block the function of BRD4, they often face challenges such as incomplete inhibition and the development of resistance. patsnap.com Furthermore, some of BRD4's functions are non-catalytic and involve acting as a scaffold for other proteins, which may not be effectively addressed by inhibitors. nih.gov

Targeted degradation of BRD4 via PROTACs offers a more comprehensive approach. patsnap.com By completely removing the BRD4 protein, this strategy can overcome the limitations of inhibitors and lead to a more profound and sustained effect on downstream signaling pathways. nih.gov Research has shown that BRD4 degradation can lead to potent anti-tumor effects in various cancer models. patsnap.comnih.gov Beyond cancer, the role of BRD4 in regulating inflammatory gene expression suggests that its degradation could be a promising strategy for treating inflammatory diseases. patsnap.comnih.gov

Contextual Overview of PROTAC BRD4 Degrader-5-CO-PEG3-N3 within the Landscape of BRD4 Degraders

The landscape of BRD4 degraders is rapidly expanding, with numerous PROTACs being developed by academic labs and pharmaceutical companies. nih.gov These degraders vary in the specific BRD4 inhibitor they use as a warhead, the E3 ligase they recruit, and the nature of the linker connecting the two moieties. nih.gov

This compound is a specific chemical tool used in research. It is a PROTAC-linker conjugate that comprises the BRD4 degrader GNE-987 and a PEG-based linker. medchemexpress.comtargetmol.com A key feature of this compound is the presence of an azide (B81097) group, which makes it a click chemistry reagent. medchemexpress.com This allows it to be easily conjugated to other molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or to molecules with DBCO or BCN groups via strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comtargetmol.com This versatility makes it a valuable tool for creating more complex molecules, such as antibody-PROTAC conjugates (PACs), which can target the degradation of BRD4 to specific cell types. medchemexpress.com

Table of Chemical Properties for this compound

| Property | Value |

|---|---|

| CAS Number | 2704602-92-4 medchemexpress.com |

| Molecular Formula | C58H75ClN12O12S2 medchemexpress.com |

| Molecular Weight | 1231.87 g/mol medchemexpress.com |

| Description | A PROTAC-linker conjugate comprising the BRD4 degrader GNE-987 and a PEG-based linker. It contains an azide group for click chemistry applications. medchemexpress.comtargetmol.comdcchemicals.com |

Properties

IUPAC Name |

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H75ClN12O12S2/c1-35-38(4)85-57-50(35)51(41-13-15-43(59)16-14-41)65-45(54-68-67-39(5)71(54)57)30-47(72)61-17-19-77-21-23-79-25-27-81-32-48(73)66-53(58(6,7)8)56(76)70-31-44(83-49(74)33-82-28-26-80-24-22-78-20-18-63-69-60)29-46(70)55(75)64-36(2)40-9-11-42(12-10-40)52-37(3)62-34-84-52/h9-16,34,36,44-46,53H,17-33H2,1-8H3,(H,61,72)(H,64,75)(H,66,73)/t36-,44+,45-,46-,53+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOYJXQCSDGERS-WVLZNWKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H75ClN12O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1231.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Chemical Biology of Protac Brd4 Degrader 5 Co Peg3 N3

Strategic Design and Selection of the BRD4-Engaging Ligand (GNE-987 Moiety)

The core of PROTAC BRD4 Degrader-5-CO-PEG3-N3's target specificity lies in its GNE-987 moiety. medchemexpress.comtargetmol.com GNE-987 is a potent and highly active chimeric BET (Bromodomain and Extra-Terminal domain) degrader. medchemexpress.com Its design is a testament to the advancements in creating small molecules that can effectively and selectively bind to the bromodomains of the BET family of proteins, which includes BRD2, BRD3, and BRD4. medchemexpress.comnih.gov

BRD4, an epigenetic "reader," recognizes and binds to acetylated lysine (B10760008) residues on histones through its two bromodomains, BD1 and BD2. medchemexpress.com This interaction is crucial for the regulation of gene transcription, and its disruption is a key strategy in cancer therapy. The GNE-987 component of the PROTAC was developed to bind with high affinity to both BD1 and BD2 of BRD4. medchemexpress.com Research has shown that GNE-987 binds equipotently to both bromodomains with low nanomolar affinities. medchemexpress.commedchemexpress.com This dual-binding capability is a significant factor in its efficacy.

The GNE-987 moiety itself is a chimeric molecule, incorporating a potent BET binder/inhibitor. medchemexpress.com This strategic selection ensures that the PROTAC can effectively "anchor" to BRD4, initiating the degradation process. The potency of GNE-987 is highlighted by its ability to induce BRD4 degradation at picomolar concentrations in certain cell lines. medchemexpress.commedchemexpress.com For instance, in the EOL-1 acute myeloid leukemia (AML) cell line, GNE-987 exhibits a DC50 (concentration for 50% degradation) of 0.03 nM for BRD4. medchemexpress.comselleckchem.com

Furthermore, studies have demonstrated that GNE-987 not only degrades BRD4 but also the other BET family proteins, BRD2 and BRD3. medchemexpress.commedchemexpress.com This pan-BET degradation activity can be advantageous in therapeutic contexts where targeting multiple BET proteins is beneficial. nih.gov The design of the GNE-987 moiety is a prime example of how potent and selective ligands are chosen to confer specificity to a PROTAC molecule.

E3 Ubiquitin Ligase Recruitment Strategy: VHL Ligand Integration

The second critical component of this compound is the ligand that recruits an E3 ubiquitin ligase. This PROTAC utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, a widely expressed and well-characterized ligase in the field of targeted protein degradation. medchemexpress.comnih.govmusechem.com The integration of a VHL ligand is a strategic choice, as VHL is a key component of the ubiquitin-proteasome system, which cells naturally use to mark proteins for destruction. rsc.orgrsc.org

The VHL ligand is designed to bind to the VHL protein, which is part of a larger E3 ligase complex. musechem.com By binding to VHL, the PROTAC effectively hijacks this cellular machinery and brings it into close proximity with the BRD4 protein, which is bound by the GNE-987 moiety. rsc.org This induced proximity is the fundamental mechanism of action for all PROTACs. Once the ternary complex (BRD4-PROTAC-VHL) is formed, the E3 ligase complex facilitates the transfer of ubiquitin molecules to the BRD4 protein. precisepeg.comacs.org This polyubiquitination serves as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the tagged BRD4 protein. rsc.orgresearchgate.net

The selection of VHL as the E3 ligase to be recruited is based on several factors. VHL is extensively expressed across various tissues, making VHL-based PROTACs broadly applicable. nih.gov Additionally, there is a wealth of knowledge regarding the structure and function of VHL, which has enabled the rational design of potent small-molecule ligands that bind to it with high affinity. rsc.orgrsc.org The development of non-peptidic, cell-permeable VHL ligands has been a significant breakthrough, paving the way for the creation of drug-like PROTACs. nih.gov

Linker Architecture: Role of the PEG3 Moiety in Degrader Function

Influence of Linker Length on Ternary Complex Formation

The length of the linker is a critical parameter that dictates the ability of the PROTAC to form a stable and productive ternary complex. arxiv.org An optimal linker length allows for the simultaneous binding of the PROTAC to both the target protein (BRD4) and the E3 ligase (VHL) without steric hindrance. explorationpub.com If the linker is too short, it may prevent the two proteins from coming together effectively. arxiv.org Conversely, if the linker is too long, it may lead to the formation of a non-productive complex where ubiquitination does not occur efficiently. arxiv.org

Research has shown that there is often an optimal linker length for a given PROTAC system. researchgate.netnih.gov Studies on various PROTACs have demonstrated that even small changes in linker length can significantly impact degradation efficacy. explorationpub.com For instance, a study on estrogen receptor-α targeting PROTACs found that a 16-atom chain length was optimal. researchgate.netnih.gov While the specific optimal length can vary for different target and E3 ligase pairs, the principle remains that linker length must be carefully tuned to maximize the efficiency of ternary complex formation and subsequent degradation. acs.orgnih.gov

Impact of Linker Composition on Degradation Efficacy

The composition of the linker also plays a significant role in the properties and function of the PROTAC. explorationpub.com The use of a PEG-based linker, such as the PEG3 moiety in this specific degrader, offers several advantages. biochempeg.com PEG linkers are known to improve the hydrophilicity and water solubility of PROTAC molecules, which can enhance their compatibility with physiological environments and potentially improve cell permeability. precisepeg.combiochempeg.combroadpharm.com

The composition of the linker can influence the conformation of the PROTAC and the resulting ternary complex. acs.org Flexible linkers, like PEG chains, can allow the PROTAC to adopt various conformations, which may be beneficial in the initial stages of PROTAC discovery to facilitate the formation of a ternary complex. musechem.com Furthermore, the linker can interact with the surfaces of the target protein and the E3 ligase, contributing to the stability of the ternary complex. musechem.com The choice of a PEG linker over a simple alkyl chain can also impact the metabolic stability of the PROTAC. musechem.com

Functionalization with the Azide (B81097) (-N3) Group: Implications for Click Chemistry Applications

A key feature of this compound is its terminal azide (-N3) group. medchemexpress.commedchemexpress.com This functional group makes the molecule a valuable reagent for "click chemistry," a set of powerful and reliable reactions for rapidly and efficiently joining molecular building blocks. medchemexpress.com The presence of the azide group opens up possibilities for further modification and application of this PROTAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagent Applications

The azide group is one half of the chemical partnership in one of the most prominent click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the covalent linkage of the azide-containing PROTAC to a molecule containing an alkyne group. medchemexpress.comtechnologynetworks.com The CuAAC reaction is known for its high efficiency, specificity, and mild reaction conditions, making it ideal for bioconjugation applications. nih.govbeilstein-journals.org

The ability to use CuAAC with this compound has significant implications. It allows for the easy attachment of this degrader to other molecules of interest, such as antibodies, to create more complex and targeted therapeutic agents. rsc.orgfujifilm.com For example, this PROTAC could be conjugated to an antibody that specifically recognizes a cell surface antigen on cancer cells. This would result in a PROTAC-antibody conjugate (PAC), a strategy designed to deliver the degrader specifically to the tumor site, potentially increasing its efficacy and reducing off-target effects. medchemexpress.commedchemexpress.com The modular nature of click chemistry enables the rapid synthesis of libraries of such conjugates for screening and optimization. medchemexpress.comrsc.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Utility

The terminal azide group on the PEG3 linker of this compound is specifically designed for utility in bioorthogonal ligation reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). targetmol.commedchemexpress.commedchemexpress.com SPAAC is a type of click chemistry that occurs between an azide and a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO or BCN), without the need for a cytotoxic copper catalyst. targetmol.commedchemexpress.com This biocompatibility makes SPAAC an ideal method for conjugating molecules in biological systems.

The primary application of the SPAAC utility of this compound is in the construction of antibody-PROTAC conjugates (Ab-PROTACs). In a key study, this azide-functionalized PROTAC was conjugated to the antibody Trastuzumab, which targets the HER2 receptor that is overexpressed in certain types of breast cancer. nih.govacs.orgacs.org The antibody was first modified with a strained alkyne, and then the azide-containing PROTAC was attached via SPAAC. nih.gov This resulted in an Ab-PROTAC conjugate that could selectively deliver the BRD4 degrader to HER2-positive cells, leading to targeted degradation of BRD4 in those cells while sparing HER2-negative cells. nih.govacs.orgacs.org This demonstrates the significant utility of the azide group in enabling the targeted delivery of PROTACs, thereby enhancing their therapeutic window and minimizing off-target effects.

Structure-Activity Relationships Guiding Optimized Degrader Design

The design and optimization of PROTACs like this compound are guided by intricate structure-activity relationships (SARs) involving each of its three components: the warhead, the E3 ligase ligand, and the linker.

The E3 ligase ligand in GNE-987 is a von Hippel-Lindau (VHL) binding moiety. medchemexpress.comcancer-research-network.com The choice of E3 ligase and the affinity of the ligand for it can significantly impact the degradation profile, including selectivity for different BET family members. nih.gov For instance, VHL-recruiting PROTACs can exhibit different degradation selectivity compared to those that recruit other E3 ligases like Cereblon (CRBN). nih.gov The stereochemistry of the VHL ligand is also crucial; for example, the (S)-epimer of the hydroxy-proline in the VHL ligand of GNE-987 abrogates binding to VHL and thus abolishes the degradation of BRD4, highlighting the precise structural requirements for E3 ligase engagement. medchemexpress.com

The linker plays a multifaceted role in the activity of a PROTAC. The length, composition, and attachment points of the linker are critical determinants of the stability and conformation of the ternary complex. nih.govnih.gov In this compound, a PEG3 linker is utilized. targetmol.commedchemexpress.commedchemexpress.com PEG linkers are commonly used in PROTAC design to improve solubility and provide flexibility, which can be crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation. nih.govbroadpharm.comresearchgate.net The length of the PEG chain is a key parameter that is often optimized to achieve maximum degradation potency. nih.govnih.gov While longer linkers can sometimes lead to increased degradation efficiency, there is typically an optimal length, and linkers that are too long or too short can be detrimental to activity. nih.gov The inclusion of the azide functionality for conjugation, as in this case, adds another layer to the linker's role, enabling the development of more complex and targeted therapeutic strategies. nih.govacs.orgacs.org

The following table provides a summary of the key components of this compound and their roles in its function.

| Component | Specific Moiety | Role in PROTAC Function |

| Target-Binding Ligand (Warhead) | GNE-987 derivative | Binds to the BD1 and BD2 bromodomains of BRD4, bringing the target protein into proximity with the E3 ligase. |

| E3 Ligase Ligand | von Hippel-Lindau (VHL) binder | Recruits the VHL E3 ubiquitin ligase to the target protein. |

| Linker | -CO-PEG3-N3 | Connects the warhead and the E3 ligase ligand. The PEG component enhances solubility and provides optimal spacing and flexibility. The terminal azide (N3) allows for conjugation to other molecules via click chemistry. |

The degradation efficiency of BRD4 by GNE-987, the core degrader component, has been quantified in various cell lines.

| Cell Line | DC50 (nM) | Reference |

| EOL-1 (AML) | 0.03 | medchemexpress.comcancer-research-network.com |

| HL-60 (AML) | - | medchemexpress.com |

Note: DC50 is the concentration at which 50% of the target protein is degraded.

Mechanistic Elucidation of Brd4 Degradation by Protac Brd4 Degrader 5 Co Peg3 N3

Formation of the Ternary Complex: BRD4-Degrader-VHL E3 Ligase Interaction

The foundational step in the mechanism of PROTAC BRD4 Degrader-5-CO-PEG3-N3 is the formation of a ternary complex, which brings together the target protein (BRD4), the degrader molecule, and an E3 ubiquitin ligase. nih.govnih.gov While the specific E3 ligase recruited by the GNE-987 component of this PROTAC is the von Hippel-Lindau (VHL) E3 ligase, it's important to note that other PROTACs can be designed to recruit different E3 ligases, such as Cereblon (CRBN). nih.govchemrxiv.orgresearchgate.net

The PROTAC molecule acts as a bridge, with one end binding to a bromodomain of BRD4 and the other end binding to the VHL E3 ligase. patsnap.comnih.gov This induced proximity is a critical event, as it brings the otherwise unassociated BRD4 and VHL proteins into close contact. patsnap.comnih.gov The stability and conformation of this ternary complex are crucial for the subsequent steps of the degradation process. nih.govnih.gov Studies with similar VHL-recruiting BRD4 PROTACs, such as MZ1, have shown that the formation of the ternary complex can be cooperative, meaning the binding of one protein to the PROTAC enhances the binding of the other. nih.gov This cooperativity leads to a more stable ternary complex, which is often associated with more efficient degradation. nih.govnih.gov

Molecular Mechanisms of E3 Ligase Recruitment and Substrate Ubiquitination

Once the ternary complex is formed, the recruited VHL E3 ligase facilitates the ubiquitination of BRD4. nih.gov The VHL E3 ligase is part of a larger complex, known as a Cullin-RING E3 ligase (CRL), which includes Cullin 2, Elongin B, Elongin C, and Rbx1. researchgate.net This complex acts as a scaffold, bringing an E2 ubiquitin-conjugating enzyme, loaded with ubiquitin, into the vicinity of the target protein, BRD4. nih.govyoutube.com

The E3 ligase then mediates the transfer of ubiquitin molecules from the E2 enzyme to specific lysine (B10760008) residues on the surface of BRD4. nih.gov This process is repeated to form a polyubiquitin (B1169507) chain on BRD4, which serves as a signal for its degradation. nih.govyoutube.com The specific lysine residues on BRD4 that are ubiquitinated can be influenced by the geometry and dynamics of the ternary complex. elifesciences.org

Conformational Dynamics and Induced Proximity in Productive Degradation

The concept of "induced proximity" is central to the function of PROTACs. patsnap.comnih.gov However, simply bringing BRD4 and the VHL E3 ligase together is not always sufficient for efficient degradation. elifesciences.org The conformational dynamics of the ternary complex play a critical role in determining whether the interaction will be "productive," leading to ubiquitination and degradation. elifesciences.orgresearchgate.netbiorxiv.org

The flexibility of the linker connecting the BRD4-binding and VHL-binding moieties of the PROTAC is a key determinant of the ternary complex's conformation. elifesciences.org Different linker lengths and compositions can lead to distinct orientations of BRD4 relative to the E3 ligase, which in turn affects which lysine residues on BRD4 are accessible for ubiquitination. nih.govelifesciences.org Atomistic molecular dynamics simulations have shown that the linker can influence the interaction networks within the complex, governing the essential motions required for the ubiquitination process. elifesciences.org Therefore, the conformational flexibility of the entire degradation machinery, induced by the PROTAC, is a crucial factor for successful degradation. elifesciences.orgbiorxiv.org

Dependence on the Ubiquitin-Proteasome System (UPS)

The degradation of BRD4 initiated by this compound is entirely dependent on the cellular machinery of the ubiquitin-proteasome system (UPS). nih.govfrontiersin.org This system is the primary pathway for targeted protein degradation in eukaryotic cells. nih.gov

Role of Proteasomal Activity in BRD4 Degradation

After BRD4 is tagged with polyubiquitin chains, it is recognized by the 26S proteasome, a large protein complex that functions as the cell's "garbage disposal." patsnap.comyoutube.com The proteasome unfolds the ubiquitinated BRD4 and degrades it into small peptides, effectively eliminating the protein from the cell. patsnap.com The PROTAC molecule itself is not degraded and can then go on to recruit and facilitate the degradation of another BRD4 protein, acting in a catalytic manner. nih.gov The necessity of proteasomal activity for BRD4 degradation by PROTACs has been confirmed in studies where treatment with proteasome inhibitors, such as MG132 or bortezomib, rescues the degradation of BRD4. acs.orgashpublications.orgresearchgate.net

Biochemical and Biophysical Characterization of Protac Brd4 Degrader 5 Co Peg3 N3 Activity

In Vitro Binding Affinities to BRD4 and VHL Components

The ability of PROTAC BRD4 Degrader-5-CO-PEG3-N3 to induce the degradation of its target protein is fundamentally linked to its capacity to bind to both BRD4 and the VHL E3 ligase. The binding affinity of its active component, GNE-987, has been characterized through various in vitro assays.

GNE-987 demonstrates potent and equipotent binding to the two bromodomains of BRD4, BD1 and BD2, with low nanomolar affinities. nih.govmedchemexpress.comcancer-research-network.com This balanced binding to both bromodomains is a key feature of its design. While a specific dissociation constant (Kd) for the interaction with VHL has not been explicitly reported in the reviewed literature, it is established that GNE-987 incorporates a VHL-binding fragment. nih.govmedchemexpress.comcancer-research-network.com The functional necessity of this interaction is confirmed by experiments showing that the degradation of BRD4 is dependent on the presence and activity of VHL. nih.govnih.gov

Table 1: In Vitro Binding Affinities of GNE-987

| Target | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| BRD4 (BD1) | Biochemical Assay | IC50 | 4.7 nih.govmedchemexpress.comcancer-research-network.com |

| BRD4 (BD2) | Biochemical Assay | IC50 | 4.4 nih.govmedchemexpress.comcancer-research-network.com |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity in vitro.

Assessment of Ternary Complex Cooperativity and Stability

The formation of a stable ternary complex, consisting of the PROTAC, the target protein (BRD4), and the E3 ligase (VHL), is a critical step in the mechanism of action for PROTACs. The stability of this complex is influenced by the binding affinities of the PROTAC to its respective proteins and by the cooperativity between the proteins once brought into proximity.

Studies utilizing native mass spectrometry have been instrumental in characterizing the formation and stability of the ternary complex mediated by GNE-987. nih.govresearchgate.netresearchgate.net These investigations have revealed that GNE-987 effectively promotes the formation of a ternary complex between the VHL-elongin B-elongin C (VCB) complex and the bromodomains of BRD4. nih.govresearchgate.netresearchgate.net Interestingly, these studies have also indicated a degree of differential stability, with the ternary complex formed with BRD4's first bromodomain (BD1) being more stable than the complex formed with the second bromodomain (BD2). nih.gov This is supported by surface plasmon resonance (SPR) based measurements of the ternary complex half-life. nih.gov

While a quantitative measure of the cooperativity (alpha, α) for the GNE-987-mediated ternary complex has not been specified in the available literature, the concept of cooperativity is crucial for understanding the efficiency of PROTACs. acs.orgnih.govbiorxiv.orgmdpi.com Positive cooperativity (α > 1) signifies that the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex. acs.orgnih.govbiorxiv.org The observed stability of the GNE-987 ternary complex suggests that favorable interactions are occurring at the protein-protein interface. nih.govnih.gov

Table 2: Ternary Complex Formation and Stability

| Parameter | Method | Finding |

|---|---|---|

| Ternary Complex Formation | Native Mass Spectrometry | GNE-987 promotes the formation of a VCB-GNE-987-BRD4 complex. nih.govresearchgate.netresearchgate.net |

| Ternary Complex Stability | Native Mass Spectrometry, SPR | The ternary complex with BRD4 BD1 is more stable than with BRD4 BD2. nih.gov |

Kinetic Aspects of Target Engagement and Degradation Dynamics

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context. The degradation dynamics of BRD4 mediated by GNE-987 have been shown to be both potent and rapid.

In various cancer cell lines, GNE-987 induces the degradation of BRD4 at picomolar to low nanomolar concentrations. medchemexpress.comselleckchem.com For instance, in the EOL-1 acute myeloid leukemia (AML) cell line, GNE-987 exhibits a DC50 value (the concentration required to degrade 50% of the target protein) of 0.03 nM. medchemexpress.comcancer-research-network.comselleckchem.com This potent degradation activity extends to other BET family members, including BRD2 and BRD3. medchemexpress.comnih.gov Studies have also indicated that the degradation of BRD4 is durable, leading to a sustained reduction in protein levels. nih.gov

Table 3: Cellular Degradation Activity of GNE-987

| Cell Line | Target Protein | Parameter | Value (nM) | Time Point |

|---|---|---|---|---|

| EOL-1 (AML) | BRD4 | DC50 | 0.03 medchemexpress.comcancer-research-network.comselleckchem.com | - |

| NB4, Kasumi-1, HL-60, MV4-11 (AML) | BRD4 | - | Near-complete degradation at low nM concentrations | 24 hours nih.gov |

DC50 values represent the concentration of the compound required to induce 50% degradation of the target protein in cells.

Orthogonal Biochemical Assays for Degradation Efficiency Measurement

To validate the mechanism of action and the degradation efficiency of this compound, a series of orthogonal biochemical assays are employed. These assays provide complementary evidence to confirm that the observed reduction in BRD4 levels is indeed due to proteasome-mediated degradation initiated by the PROTAC.

Western Blotting: This is a primary and widely used method to directly visualize and quantify the reduction in BRD4 protein levels following treatment with GNE-987. Numerous studies have utilized Western blotting to demonstrate a dose-dependent decrease in BRD4, as well as BRD2 and BRD3, in various cell lines. nih.govnih.gov

Proteasome Inhibition: To confirm that the degradation is occurring via the ubiquitin-proteasome system, cells are co-treated with GNE-987 and a proteasome inhibitor, such as MG132. The rescue of BRD4 from degradation in the presence of MG132 provides strong evidence for a proteasome-dependent mechanism. nih.govnih.gov

E3 Ligase Dependence: To verify the role of the recruited E3 ligase, experiments involving the modulation of VHL levels are conducted. Downregulation of VHL has been shown to attenuate the degradation of BRD4 by GNE-987, confirming that VHL is the key E3 ligase for its activity. nih.govnih.gov

Table 4: Orthogonal Assays for Mechanistic Validation

| Assay | Purpose | Observation with GNE-987 |

|---|---|---|

| Western Blotting | Quantify protein levels | Dose-dependent degradation of BRD4, BRD2, and BRD3. nih.govnih.gov |

| Proteasome Inhibition (e.g., with MG132) | Confirm proteasome-dependent degradation | Co-treatment with MG132 rescues BRD4 from degradation. nih.govnih.gov |

Cellular Efficacy and Selectivity Profiling of Protac Brd4 Degrader 5 Co Peg3 N3

Concentration-Dependent Degradation of BRD4 in Diverse Cellular Models

The core of PROTAC BRD4 Degrader-5-CO-PEG3-N3 is the degrader GNE-987, which is engineered from a potent BET inhibitor and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.com This design enables it to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.

The efficacy of a PROTAC is typically measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The parent degrader, GNE-987, demonstrates exceptionally potent activity, with a DC₅₀ value in the picomolar range in acute myeloid leukemia (AML) cells. medchemexpress.com This high potency is characteristic of a well-optimized PROTAC. For comparison, other VHL-based BRD4 degraders, such as MZ1 and ARV-771, also show potent, concentration-dependent degradation of BRD4 across various cancer cell lines, though typically in the nanomolar range. tocris.comtocris.compnas.org For instance, MZ1 induces BRD4 degradation with DC₅₀ values of 8 nM and 23 nM in H661 and H838 cells, respectively. tocris.com Similarly, ARV-771 effectively degrades BET proteins in castration-resistant prostate cancer (CRPC) cell lines with a DC₅₀ of less than 1 nM. tocris.compnas.org

Interactive Table: Concentration-Dependent Degradation of BRD4 by VHL-based PROTACs

| Compound | Cell Line | Target Protein | DC₅₀ | Citation |

|---|---|---|---|---|

| GNE-987 | EOL-1 (AML) | BRD4 | 0.03 nM | medchemexpress.com |

| MZ1 | H661 (Lung) | BRD4 | 8 nM | tocris.com |

| MZ1 | H838 (Lung) | BRD4 | 23 nM | tocris.com |

| ARV-771 | CRPC Cell Lines | BET proteins | < 1 nM | tocris.compnas.org |

Time-Course Studies of BRD4 Degradation and Protein Resynthesis Kinetics

The kinetics of PROTAC-induced degradation are critical for understanding their pharmacological effect. Studies on related BRD4 degraders show that the degradation process is rapid and can be long-lasting. For example, ARV-771 causes significant BRD4 degradation within 8 to 16 hours of treatment in CRPC cell lines. pnas.org Similarly, MZ1 treatment leads to apparent BRD4 degradation in LS174t cells after 24 hours. medchemexpress.comresearchgate.net

The duration of protein knockdown is dependent on the resynthesis rate of the target protein. Because PROTACs like this compound act catalytically and are not consumed in the degradation process, a single molecule can induce the degradation of multiple target protein molecules. This often leads to a prolonged duration of action, as the cell must resynthesize the protein from the ground up. Studies with MZ1 have shown that it leads to the degradation of the BRD4 protein without reducing the levels of BRD4 mRNA, confirming that its mechanism of action is at the protein level. medchemexpress.com The recovery of protein levels after the compound is washed out provides insight into protein resynthesis kinetics, a crucial parameter for determining dosing schedules in therapeutic contexts.

Assessment of BRD4 Isoform Specificity (BRD2, BRD3, BRD4-L, BRD4-S)

The Bromodomain and Extra-Terminal (BET) family of proteins consists of BRD2, BRD3, BRD4, and the testis-specific BRDT. BRD4 itself exists as two main isoforms, a long (BRD4-L) and a short (BRD4-S) variant. The selectivity of a PROTAC across these family members is a key aspect of its pharmacological profile.

GNE-987 , the core of the title compound, binds with low nanomolar and nearly equal affinity to the two bromodomains (BD1 and BD2) of BRD4. medchemexpress.com

MZ1 displays preferential degradation of BRD4 over BRD2 and BRD3. tocris.commedchemexpress.com Complete degradation of BRD4 is achieved at a concentration of 100 nM, whereas higher concentrations (2 µM) are required to achieve full degradation of BRD2 and BRD3. tocris.com Western blot data has also specifically shown MZ1's ability to degrade the long isoform of BRD4 (BRD4-L) in HeLa cells. tocris.com

ARV-771 is considered a pan-BET degrader, effectively inducing the degradation of BRD2, BRD3, and BRD4. tocris.comnih.gov

Interactive Table: Isoform Selectivity of VHL-based BRD4 PROTACs

| Compound | Selectivity Profile | Notes | Citation |

|---|---|---|---|

| GNE-987 | Binds BRD4 (BD1 & BD2) equipotently | Degradation selectivity across BET family not specified. | medchemexpress.com |

| MZ1 | Preferential for BRD4 over BRD2/BRD3 | Degrades BRD4-L. Higher concentrations needed for BRD2/3. | tocris.commedchemexpress.com |

| ARV-771 | Pan-BET Degrader | Degrades BRD2, BRD3, and BRD4. | tocris.comnih.gov |

Global Proteomic Profiling of Target and Off-Target Protein Degradation

A crucial step in characterizing any new degrader is to assess its global selectivity across the entire proteome. This is typically done using techniques like mass spectrometry to identify any "off-target" proteins that are unintentionally degraded.

For BRD4 degraders, the primary "on-target" downstream effect is the reduction of c-MYC protein levels, as BRD4 is a key transcriptional regulator of the MYC oncogene. researchgate.netnih.gov Studies with both MZ1 and ARV-771 confirm a strong correlation between BRD4 degradation and the subsequent reduction in c-MYC protein. pnas.orgresearchgate.net

The mechanism of action can be confirmed by blocking experiments. Pre-treatment of cells with a proteasome inhibitor or an excess of the VHL E3 ligase ligand prevents the degradation of BRD4 by ARV-771, confirming that the degradation is dependent on the proteasome and the specific E3 ligase. pnas.org While a full global proteomic dataset for this compound is not publicly available, the known activity of its components suggests a primary pathway involving VHL-mediated BRD4 degradation leading to downstream effects on targets like c-MYC.

Quantitative Analysis of Residual Protein Levels and Degradation Maxima

The maximum degradation (Dmax) achievable is a key parameter for a PROTAC, indicating the extent to which the target protein can be removed. For many effective PROTACs, the Dmax can exceed 90%.

MZ1 induces what is described as "complete degradation" of BRD4 at a concentration of 100 nM. tocris.com In other experiments using AML cell lines, MZ1 treatment resulted in the near-complete degradation of BRD4, BRD3, and BRD2 proteins. nih.gov

ARV-771 has been shown to result in a 37% downregulation of BRD4 levels in tumor tissue in a mouse xenograft model after three days of treatment, demonstrating significant in vivo activity. pnas.org

A related photo-switchable PROTAC, dBET1, was shown to achieve a Dmax of 93% for BRD4 degradation. medchemexpress.com

These findings indicate that VHL-based BRD4 degraders are capable of achieving profound levels of target protein knockdown. The precise Dmax and residual protein levels for this compound would depend on the specific cellular context and experimental conditions, but based on the potency of its GNE-987 core, a high Dmax value is expected.

Functional Consequences of Brd4 Degradation by Protac Brd4 Degrader 5 Co Peg3 N3 in Research Models

Impact on Gene Expression Profiles and Transcriptional Regulation

The primary role of BRD4 is as an epigenetic reader that binds to acetylated histones, particularly at super-enhancers (SEs) and promoters, to recruit the transcriptional machinery and drive gene expression. nih.gov Consequently, its degradation by a PROTAC leads to significant and rapid changes in the cellular transcriptome.

Degradation of BRD4 has been shown to cause the downregulation of key oncogenes and proliferation-associated genes. A prominent example is the MYC oncogene, a master regulator of cell growth and proliferation, whose expression is highly dependent on BRD4 function. nih.gov Studies on various BRD4 degraders consistently show a sharp decrease in MYC mRNA and protein levels following treatment. nih.govnih.gov Other BRD4-dependent genes that are significantly downregulated include those involved in cell cycle progression and apoptosis resistance, such as Cyclin D1 and Bcl-2. nih.gov The rapid and sustained removal of the BRD4 protein, as opposed to simple inhibition, ensures a more durable suppression of target gene transcription. nih.gov

The azide (B81097) handle on PROTAC BRD4 Degrader-5-CO-PEG3-N3 allows for precise studies into these transcriptional changes. By attaching a fluorescent tag via click chemistry, researchers can visualize the degrader's localization and correlate it with changes in transcriptional hotspots within the nucleus.

Table 1: Key Genes Regulated by BRD4 Degradation

| Gene Target | Function | Consequence of BRD4 Degradation | Reference |

|---|---|---|---|

| MYC | Transcription factor, oncogene | Significant downregulation | nih.gov |

| BCL2 | Anti-apoptotic protein | Significant downregulation | nih.gov |

| CCND1 (Cyclin D1) | Cell cycle regulator | Significant downregulation | nih.gov |

Modulation of Chromatin Structure and Epigenetic Landscapes

BRD4 is a key organizer of chromatin structure, particularly through its role in maintaining super-enhancers (SEs). nih.gov SEs are large clusters of enhancers that drive the expression of genes critical to cell identity and disease states, such as cancer. BRD4 helps to create and maintain these structures as part of large protein-and-RNA assemblies known as biomolecular condensates, which form through a process called liquid-liquid phase separation (LLPS). nih.gov

The degradation of BRD4 via PROTACs leads to the rapid disassembly of these SE-associated condensates. nih.gov This disruption of higher-order chromatin architecture results in a profound alteration of the epigenetic landscape. Live-cell imaging studies using BRD4-targeting PROTACs have demonstrated a significant reduction in BRD4 condensates, effectively dissolving these critical transcriptional hubs. nih.gov This provides a powerful method to study the dynamics of chromatin organization and the role of SEs in gene regulation. The degradation is reversible, allowing researchers to study the re-assembly of these structures upon removal of the PROTAC. nih.gov

Effects on Cell Proliferation, Apoptosis, and Cell Cycle Progression in Disease Models

By downregulating key genes like MYC and Cyclin D1, the degradation of BRD4 has a direct and potent impact on cell proliferation and survival. nih.gov In various cancer cell models, treatment with BRD4-degrading PROTACs leads to a strong inhibition of cell viability and proliferation. nih.gov

The removal of BRD4 triggers cell cycle arrest, often at the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase. This is a direct consequence of the downregulation of cell cycle machinery components that are transcriptionally regulated by BRD4.

Furthermore, BRD4 degradation promotes apoptosis, or programmed cell death. This occurs through a dual mechanism: the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic signals. nih.gov For instance, studies with the BRD4 degrader A1874 in colon cancer cells showed that degradation of BRD4 led to the cleavage of caspase-3 and PARP, which are hallmark indicators of apoptosis. nih.gov

Table 2: Cellular Effects of BRD4 Degradation in Cancer Models

| Cellular Process | Outcome | Mechanism | Reference |

|---|---|---|---|

| Cell Proliferation | Potently inhibited | Downregulation of MYC and Cyclin D1 | nih.gov |

| Cell Cycle | G1 Arrest | Downregulation of cell cycle regulators | nih.gov |

| Apoptosis | Induced | Downregulation of Bcl-2, activation of caspases | nih.gov |

Alterations in Signaling Pathways Regulated by BRD4 Activity

The activity of BRD4 is intertwined with multiple cellular signaling pathways, and its degradation can cause significant shifts in these networks. Beyond its direct transcriptional targets, the depletion of BRD4 can influence pathways that counteract cellular stress.

Recent research has uncovered that cells have intrinsic signaling pathways that can repress the efficacy of PROTAC-induced degradation. nih.gov For example, pathways involved in the unfolded protein response (UPR), such as the PERK pathway, and heat shock protein (HSP90) pathways can modulate the degradation process. nih.gov Inhibiting these pathways can, in turn, enhance the degradation of BRD4, suggesting a complex interplay between protein degradation machinery and cellular stress responses. nih.gov Conversely, the degradation of BRD4 itself can induce stress, such as oxidative stress, further impacting cellular signaling. nih.gov

Phenotypic Changes Induced by BRD4 Degradation in Mechanistic Studies

The use of BRD4-degrading PROTACs induces distinct and observable phenotypic changes that are valuable in mechanistic studies. The most prominent change is the disruption of nuclear condensates associated with super-enhancers, which can be directly observed using advanced microscopy techniques. nih.gov

The azide group on this compound is particularly useful for these studies. It allows for "click" attachment of fluorescent dyes or affinity tags, enabling researchers to:

Track the degrader: Visualize its subcellular localization and accumulation at sites of action.

Identify interacting partners: Perform pulldown assays followed by mass spectrometry to identify proteins that are part of the ternary complex (BRD4-PROTAC-E3 ligase) and other associated factors. medchemexpress.commedchemexpress.com

These capabilities allow for a detailed investigation of the entire degradation process, from initial target engagement to the downstream consequences on cellular architecture and function, making this compound a powerful tool for dissecting the biology of BRD4. nih.gov

Applications of Protac Brd4 Degrader 5 Co Peg3 N3 As a Research Tool and Chemical Probe

Utility in Dissecting BRD4 Biology and Pathophysiological Roles

PROTAC BRD4 Degrader-5-CO-PEG3-N3, which incorporates the potent BRD4 degrader GNE-987, serves as an invaluable tool for elucidating the multifaceted roles of Bromodomain-containing protein 4 (BRD4). tandfonline.commedchemexpress.comtargetmol.com BRD4 is a key epigenetic reader that binds to acetylated histones and regulates the transcription of a host of genes involved in cellular proliferation, differentiation, and inflammation. nih.govpatsnap.com By inducing the specific and efficient degradation of BRD4, this PROTAC allows researchers to dissect its fundamental biological functions with high temporal and dose-dependent control.

The core component, GNE-987, is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a BRD4-binding moiety. nih.govmedchemexpress.com This design hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag BRD4 for destruction. medchemexpress.compatsnap.com Studies utilizing GNE-987 have demonstrated its ability to potently degrade BRD4 at nanomolar concentrations, leading to the suppression of downstream oncogenes like MYC. medchemexpress.comcancer-research-network.com This targeted degradation provides a more profound and sustained suppression of BRD4 activity compared to traditional small-molecule inhibitors, which only block its function. nih.gov

Beyond its well-established role in cancer, BRD4 is also implicated in inflammatory processes. tandfonline.comutmb.edunih.gov The use of potent BRD4 degraders like the one contained in this compound is being explored to understand and potentially treat inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus. patsnap.com By specifically removing the BRD4 protein, researchers can investigate its precise contribution to the inflammatory cascade.

Application in Cellular Models of Disease (e.g., Cancer, Inflammation)

The utility of this compound and its parent degrader, GNE-987, is extensively documented in various cellular models of disease, particularly in oncology.

In the context of cancer , this degrader has shown significant anti-proliferative and pro-apoptotic effects in a range of hematological malignancies and solid tumors. For instance, GNE-987 has demonstrated potent activity in acute myeloid leukemia (AML) cell lines, such as EOL-1 and HL-60, with picomolar degradation capability (DC50 = 0.03 nM for EOL-1). medchemexpress.comcancer-research-network.comprobechem.com In these models, degradation of BRD4 leads to cell cycle arrest and a significant reduction in the expression of the oncoprotein MYC. medchemexpress.comnih.gov

Furthermore, research on neuroblastoma (NB) has shown that GNE-987 can markedly diminish cell proliferation and survival by degrading BRD4. nih.gov It induces apoptosis and cell cycle arrest in NB cells and has shown significant antitumor effects in xenograft models. nih.gov Mechanistically, GNE-987 has been found to disrupt super-enhancer landscapes in NB cells, leading to the downregulation of key oncogenic drivers. nih.gov

The application of this degrader extends to breast cancer as well. Studies have shown that PROTAC BRD4 Degrader-5 can potently degrade BRD4 in both HER2-positive and HER2-negative breast cancer cell lines. nih.govchemscene.comresearchgate.netnih.gov This broad activity across different breast cancer subtypes underscores its potential as a versatile research tool.

While its application in inflammation models is less extensively documented in the context of this specific compound, the known role of BRD4 in regulating inflammatory gene expression makes it a valuable probe for such studies. tandfonline.compatsnap.comutmb.edunih.gov The ability to specifically deplete BRD4 allows for the investigation of its role in inflammatory signaling pathways in various cell types.

Table 1: Application of GNE-987 (the core degrader) in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference(s) |

| EOL-1 | Acute Myeloid Leukemia | Potent BRD4 degradation (DC50 = 0.03 nM), inhibition of cell viability (IC50 = 0.02 nM), and MYC expression. | medchemexpress.comcancer-research-network.com |

| HL-60 | Acute Myeloid Leukemia | Inhibition of cell viability (IC50 = 0.03 nM). | medchemexpress.com |

| NB Cells | Neuroblastoma | Diminished cell proliferation and survival, induced apoptosis and cell cycle arrest. | nih.gov |

| Breast Cancer Cells | Breast Cancer | Potent degradation of BRD4 in both HER2-positive and HER2-negative cell lines. | nih.govchemscene.comresearchgate.netnih.gov |

Use in Investigating Mechanisms of Resistance to BRD4 Inhibition

A significant challenge in cancer therapy is the development of drug resistance. This compound and its underlying degrader, GNE-987, are instrumental in studying and potentially overcoming resistance to traditional BRD4 inhibitors. tandfonline.comnih.gov

Resistance to small-molecule BRD4 inhibitors can arise through various mechanisms. However, resistance to PROTAC-mediated degradation often involves a different set of cellular adaptations. Studies investigating resistance to VHL-based BRD4 PROTACs have revealed that mutations or downregulation of core components of the E3 ligase complex, including VHL itself, can impair the degrader's efficacy. nih.govacs.orgh1.co For instance, cancer cell lines that have become resistant to a VHL-based BRD4 degrader may still be sensitive to a degrader that utilizes a different E3 ligase, such as Cereblon (CRBN). nih.govh1.co This highlights the E3 ligase-specific nature of resistance mechanisms.

By using this compound in resistance studies, researchers can investigate these specific pathways. For example, creating cell lines resistant to this degrader can help identify the specific mutations or expression changes in the VHL-Cullin-RING E3 ligase pathway that confer resistance. This knowledge is crucial for designing next-generation degraders and for developing combination therapies to preempt or overcome resistance.

Integration into Antibody-PROTAC Conjugates (PAC) for Targeted Delivery

One of the most innovative applications of this compound is its use as a payload in Antibody-PROTAC Conjugates (PACs). medchemexpress.comtargetmol.com This strategy combines the cell-targeting specificity of monoclonal antibodies with the catalytic protein-degrading power of PROTACs.

Engineering of Antibody-PROTAC Conjugates via Click Chemistry

This compound is specifically designed for this purpose, featuring a terminal azide (B81097) (N3) group attached via a polyethylene (B3416737) glycol (PEG) linker. medchemexpress.comtargetmol.com This azide functionality makes it a "click chemistry reagent," ready for covalent ligation to a modified antibody. medchemexpress.comtargetmol.com

The process typically involves engineering an antibody with a complementary reactive group, such as an alkyne. The azide group on the PROTAC can then be efficiently and specifically "clicked" onto the antibody using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comtargetmol.com This modular approach allows for the precise construction of homogenous PACs with a defined drug-to-antibody ratio (DAR). nih.gov

Targeted Degradation of BRD4 in Specific Cell Types (e.g., HER2-positive cells)

A key advantage of PACs is their ability to deliver the PROTAC payload selectively to cells expressing a specific surface antigen, thereby minimizing off-target effects. A landmark study demonstrated this concept by conjugating a BRD4 degrader, referred to as azido-PROTAC 2 (which is this compound), to the antibody trastuzumab (Herceptin). researchgate.netnih.gov Trastuzumab specifically targets the HER2 receptor, which is overexpressed in certain types of breast cancer.

The resulting trastuzumab-PROTAC conjugate, Ab-PROTAC 3, was shown to selectively induce the degradation of BRD4 only in HER2-positive breast cancer cell lines (e.g., SK-BR-3 and BT-474). researchgate.netnih.gov In contrast, HER2-negative cell lines like MCF-7 and MDA-MB-231 were spared. researchgate.netnih.gov Live-cell confocal microscopy revealed that the PAC is internalized upon binding to the HER2 receptor, trafficked to lysosomes, and then the active PROTAC is released to induce BRD4 degradation. researchgate.netnih.gov This demonstrates the proof-of-concept for tissue-specific protein degradation, overcoming the limitation of the broad activity of the parent PROTAC. nih.gov

Potential as a Benchmark Compound for Development of Next-Generation Degraders

Given its well-characterized mechanism of action and its successful implementation in advanced therapeutic modalities like PACs, this compound and its core degrader GNE-987 serve as important benchmark compounds in the field of targeted protein degradation.

Its high potency and demonstrated efficacy in various cellular models make it a valuable reference standard for the evaluation of newly synthesized BRD4 degraders. nih.gov Researchers often compare the degradation efficiency (DC50) and anti-proliferative activity (IC50) of their novel compounds against established degraders like GNE-987. For instance, GNE-987 has been shown to be a more effective in vitro degrader of BRD4 than the well-known PROTACs MZ1 and ARV-825. nih.gov

Furthermore, its modular design, with a distinct BRD4 binder, VHL ligand, and a linker suitable for conjugation, provides a template for the rational design of next-generation degraders with improved properties, such as enhanced cell permeability, different E3 ligase recruitment, or alternative conjugation chemistries. The successful use of this compound in proof-of-concept studies for PACs paves the way for the development of other targeted degrader conjugates for a variety of diseases. nih.gov

Integration into High-Throughput Screening Platforms for Target Identification and Validation

The unique structural features of this compound, specifically its azide (N3) functional group, make it an exceptionally valuable tool for integration into modern high-throughput screening (HTS) platforms. These platforms are essential for the rapid and efficient identification and validation of new drug targets and chemical probes. The application of this degrader in HTS is primarily facilitated by its compatibility with "click chemistry," a set of biocompatible and highly efficient chemical reactions.

The core of this compound's utility in HTS lies in its modular design, comprising the potent BRD4 degrader GNE-987, a polyethylene glycol (PEG) linker, and a terminal azide group. nih.govtargetmol.commedchemexpress.commedchemexpress.com The GNE-987 component is a highly effective degrader of the BET family of proteins, including BRD4, exhibiting picomolar activity in certain cell lines. medchemexpress.commedchemexpress.com The azide group serves as a chemical handle, allowing for its conjugation to other molecules via click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govtargetmol.commedchemexpress.commedchemexpress.com

These click chemistry reactions are foundational to several HTS strategies for PROTAC development and target discovery. nih.govrsc.org One prominent application is in the on-plate synthesis of PROTAC libraries. In this approach, a library of diverse alkyne-functionalized molecules, which can be fragments, known ligands for other proteins, or other chemical entities, can be arrayed in a multi-well plate format. This compound can then be added to these wells along with the necessary reagents for the click reaction. This allows for the rapid, in-situ synthesis of a large and diverse library of novel PROTACs directly in the screening plates, a strategy often referred to as a "direct-to-biology" approach. biorxiv.orgbiorxiv.org This method significantly accelerates the discovery process by eliminating the need for the time-consuming purification of each individual PROTAC in the library before biological screening. biorxiv.orgbiorxiv.org

Such HTS platforms are instrumental in both target identification and validation. For target identification, large libraries of PROTACs generated from this compound can be screened against various cell lines. Phenotypic changes, such as decreased cell viability or alterations in specific cellular pathways, can indicate that a newly formed PROTAC is degrading a critical protein. Subsequent proteomic analysis can then identify the specific protein being degraded, potentially revealing a new therapeutic target. nih.govscienceopen.com

For target validation, this PROTAC can be used to confirm that the degradation of a specific protein of interest (POI) leads to a desired biological outcome. By conjugating this compound to a known ligand for a POI via click chemistry, researchers can rapidly generate a tool compound to specifically degrade that protein. The functional consequences of this degradation can then be assessed in a high-throughput manner across various assays, validating the POI as a potential drug target. nih.govscienceopen.com

The table below summarizes the key characteristics of this compound that enable its use in HTS platforms.

| Feature | Description | Relevance to HTS |

| BRD4 Degrader Moiety | Contains the potent GNE-987 ligand for the VHL E3 ligase and a BRD4-binding motif. medchemexpress.commedchemexpress.com | Provides a well-characterized and highly effective degradation machinery. |

| Azide (N3) Group | A terminal azide functional group. nih.govtargetmol.commedchemexpress.commedchemexpress.com | Enables conjugation to alkyne-containing molecules via click chemistry. nih.govrsc.org |

| PEG Linker | A flexible polyethylene glycol linker. | Influences the solubility and cell permeability of the resulting PROTACs. |

| Click Chemistry Compatibility | Can undergo CuAAC and SPAAC reactions. nih.govtargetmol.commedchemexpress.commedchemexpress.com | Allows for rapid, efficient, and bio-orthogonal ligation to create PROTAC libraries in HTS formats. nih.govbiorxiv.orgnih.gov |

The research findings on the application of click chemistry in PROTAC development underscore the significance of molecules like this compound. For instance, studies have demonstrated the successful use of CuAAC to generate PROTAC libraries for the degradation of BRD4, confirming that the resulting triazole linkage is well-tolerated and does not hinder degradation activity. nih.gov Furthermore, the development of "direct-to-biology" platforms showcases the power of in-situ click chemistry for the rapid screening and identification of potent degraders from large compound libraries. biorxiv.orgbiorxiv.org

Advanced Methodologies and Future Research Directions for Brd4 Protacs

Structural Biology Approaches: Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Ternary Complexes

Understanding the three-dimensional structure of the ternary complex, consisting of the PROTAC, the target protein (BRD4), and an E3 ligase, is fundamental to designing effective degraders. X-ray crystallography has been instrumental in providing the first atomic-level insights into how PROTACs mediate these interactions. For instance, the crystal structure of the VHL:MZ1:Brd4 ternary complex revealed how the PROTAC MZ1 simultaneously binds to the von Hippel-Lindau (VHL) E3 ligase and the second bromodomain (BD2) of BRD4. rsc.org This structural information helped to explain the potency and selectivity of MZ1 and provided a basis for rational design of future PROTACs. rsc.org

However, X-ray crystallography requires well-ordered crystals, which can be challenging to obtain for flexible and dynamic complexes like those formed by PROTACs. Cryo-electron microscopy (Cryo-EM) is emerging as a powerful complementary technique that can visualize large and flexible assemblies in a near-native state. researchgate.net Cryo-EM is particularly well-suited to study the full E3 ligase machinery, which includes multiple protein components, in complex with the PROTAC and target. nih.govelifesciences.org For example, Cryo-EM and X-ray crystallography have been used to reveal the structure of the DCAF15-E7820-RBM39 complex, providing insights into how aryl-sulfonamides act as molecular glues to enhance protein-protein interactions. rsc.org While a single static structure from crystallography can be informative, it may not capture the full range of motion within the ternary complex; Cryo-EM offers the potential to provide a more comprehensive understanding of these dynamic interactions. nih.govbiorxiv.org

Biophysical Techniques for Real-Time Monitoring of Degradation Processes

A variety of biophysical techniques are crucial for characterizing the entire PROTAC-mediated degradation process in real-time. charnwooddiscovery.com Surface Plasmon Resonance (SPR) is a widely used method to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation and stability of the ternary complex. charnwooddiscovery.comnih.gov These measurements can help to establish structure-activity relationships and guide the optimization of PROTAC design. nih.gov

Live-cell assays are also essential for monitoring the functional outcomes of PROTAC activity. promega.co.jp Techniques like NanoBRET™, which uses bioluminescence resonance energy transfer, can be used to quantify target engagement inside living cells. promega.com Furthermore, live-cell luminescence-based platforms allow for the continuous monitoring of endogenous protein levels over time, providing key parameters for compound ranking such as the rate of degradation, maximal degradation (Dmax), and the concentration at which 50% of Dmax is achieved (DMax50). researchgate.net These methods offer a dynamic view of protein degradation and recovery, which is critical for understanding the cellular response to PROTACs. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Degrader-Target-E3 Ligase Interactions

Computational approaches are becoming increasingly important in the design and optimization of PROTACs. researchgate.net Molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the structure and dynamics of the ternary complex. nih.govelifesciences.orgchemrxiv.org These simulations provide insights into how the PROTAC linker influences the conformation of the complex and the presentation of lysine (B10760008) residues on the target protein for ubiquitination. nih.govelifesciences.org

MD simulations have been used to understand why different PROTACs with the same warhead and E3 ligase recruiter can have varying degradation efficiencies. nih.gov These studies have shown that the flexibility of the linker plays a crucial role in allowing the ternary complex to adopt a productive conformation for ubiquitination. elifesciences.org Furthermore, computational models can be used to predict the permeability of PROTACs, a key factor for their cellular activity. digitellinc.com By simulating the behavior of PROTACs in different solvent environments, researchers can estimate their chameleonic properties, which are correlated with their ability to cross cell membranes. digitellinc.com

Methodological Strategies for Enhancing Degrader Efficacy and Selectivity

A major challenge in PROTAC development is achieving high efficacy and selectivity for the target protein. Several strategies are being explored to address this. One approach is to optimize the linker connecting the two ligands. The length, rigidity, and attachment points of the linker can significantly impact the stability and conformation of the ternary complex, thereby influencing degradation efficiency and selectivity. scienceopen.com

Another strategy is to exploit cooperativity in ternary complex formation. Positive cooperativity, where the binding of one protein increases the affinity for the other, can lead to highly potent and selective degraders. nih.gov Structure-guided design, informed by crystallographic or Cryo-EM data, can be used to design PROTACs that maximize favorable protein-protein interactions within the ternary complex. acs.org For example, the development of a highly selective BRD4 degrader, BD-9136, was achieved through precise conformational control. scienceopen.comacs.org

Exploration of Novel E3 Ligase Recruitment Strategies for BRD4 Degradation

The majority of current PROTACs recruit a limited number of E3 ligases, primarily Cereblon (CRBN) and VHL. nih.govnih.govresearchgate.net Expanding the repertoire of usable E3 ligases is a key area of research. This could lead to tissue-specific degradation, as different E3 ligases have varying expression levels in different cell types. nih.gov

Researchers are actively searching for new E3 ligase ligands to broaden the scope of targeted protein degradation. nih.gov For instance, MDM2 has been successfully recruited for the degradation of BRD4, and these PROTACs have the dual benefit of degrading BRD4 and stabilizing the tumor suppressor p53. nih.govnih.gov Another approach involves conjugating a BRD4 ligand to a moiety that can react with a specific E3 ligase within the cell, allowing for the investigation of a wider range of ligases. rsc.org

Integration with Multi-Omics Technologies for Systems-Level Understanding of Degradation Outcomes

To fully understand the cellular consequences of BRD4 degradation, a systems-level approach is necessary. Multi-omics technologies, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the downstream effects of PROTAC treatment. fu-berlin.denih.gov

For example, nascent elongating transcript sequencing (NET-seq) has been used to study the direct effects of BRD4 degradation on transcription. fu-berlin.de These studies have confirmed BRD4's role in the release of paused RNA polymerase II and have also revealed unexpected roles in transcriptional termination and 3'-RNA processing. fu-berlin.de Proteomics can identify changes in the levels of other proteins following BRD4 degradation, revealing off-target effects or downstream consequences of target degradation. fu-berlin.de Integrating these multi-omics datasets can provide a holistic understanding of the cellular response to BRD4 PROTACs.

Addressing Outstanding Challenges in Targeted Protein Degradation Research

The development of PROTAC technology, while promising, is not without its hurdles. Several challenges need to be addressed to realize the full therapeutic potential of this approach.

One of the significant challenges is the emergence of resistance mechanisms . Studies have shown that cancer cells can develop resistance to BRD4 PROTACs. This resistance is often not due to mutations in the BRD4 protein itself, but rather through alterations in the components of the ubiquitin-proteasome system. For instance, resistance to the CRBN-based BRD4 PROTAC ARV-825 has been linked to the loss of the Cereblon (CRBN) gene. researchgate.net Similarly, resistance to VHL-based PROTACs can arise from mutations in the VHL E3 ligase or associated proteins like CUL2. nih.gov Interestingly, cells resistant to a CRBN-based PROTAC may remain sensitive to a VHL-based one, suggesting that employing PROTACs that hijack different E3 ligases could be a strategy to overcome resistance. nih.gov

Another challenge lies in the delivery and bioavailability of PROTACs. These are often large molecules that may not readily cross cell membranes, limiting their efficacy. nih.govnih.gov Their physicochemical properties, such as high molecular weight and hydrophobicity, can lead to poor solubility and suboptimal pharmacokinetic profiles. nih.gov To address this, various delivery systems are being explored, including nanoparticles, antibody-drug conjugates, and the development of "pro-PROTACs" that are activated within the target cells. nih.govnih.govnih.gov For instance, nano-PROTACs, where a BRD4-targeting PROTAC is encapsulated in a nanoparticle, have demonstrated prolonged circulation times in vivo. youtube.com

Off-target effects are another critical consideration. The E3 ligase recruiters used in PROTACs, such as pomalidomide (B1683931) for CRBN, can have their own biological activities, leading to the degradation of other proteins besides the intended target. oup.com This can result in unintended side effects. Researchers are actively working on designing more specific E3 ligase binders and developing high-throughput screening platforms to assess off-target degradation. oup.com

Finally, the rational design of PROTACs remains a complex task. The interplay between the target protein, the PROTAC molecule, and the E3 ligase to form a stable and productive ternary complex is not fully understood. acs.org Computational approaches, including artificial intelligence and machine learning, are being developed to predict the optimal linker length and composition for efficient ternary complex formation and subsequent protein degradation. nih.govoup.com

Q & A

Q. What is the molecular architecture of PROTAC BRD4 Degrader-5-CO-PEG3-N3, and how does its design leverage PROTAC technology?

this compound is a bifunctional molecule comprising three components:

- A BRD4-binding ligand (GNE-987) to recruit the target protein.

- A von Hippel-Lindau (VHL) E3 ubiquitin ligase-binding ligand.

- A triethylene glycol (PEG3) linker with an azide (-N3) group for click chemistry conjugation . The PEG3 linker balances hydrophilicity and flexibility, optimizing ternary complex formation between BRD4, VHL, and the PROTAC. Computational docking and structural analysis guide linker length optimization to ensure proper spatial alignment for ubiquitination .

Q. What experimental assays are essential to validate the degradation efficiency of this compound in vitro?

Key assays include:

- Western Blotting : Quantify BRD4 protein levels post-treatment (e.g., 5–100 nM for 4–24 hours) in cell lines like MCF-7 or SK-BR-3 .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring BRD4 thermal stability shifts upon PROTAC binding .

- Dose-Response and Time-Course Studies : Establish DC50 (degradation potency) and Dmax (maximal degradation efficiency) .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound efficacy across different cancer cell lines?

Variability in degradation efficiency may arise from differences in:

- E3 Ligase Expression : Use qPCR or proteomics to assess VHL/CRBN levels in resistant cell lines .

- Ternary Complex Stability : Employ surface plasmon resonance (SPR) or cryo-EM to analyze PROTAC-induced protein-protein interactions .

- Off-Target Effects : Perform RNA-seq to identify unintended transcriptional changes caused by BET family degradation .

Q. What strategies optimize the selectivity of this compound for BRD4 over homologous BET proteins (e.g., BRD2/3)?

- Ligand Modification : Replace GNE-987 with BRD4-specific inhibitors identified via high-throughput screening or structure-activity relationship (SAR) studies .

- Linker Engineering : Adjust PEG3 length or rigidity to sterically hinder interactions with non-target BET proteins .

- Computational Modeling : Use RosettaDock or AlphaFold to predict ternary complex specificity and refine PROTAC design .

Q. How can in vivo efficacy of this compound be evaluated while mitigating pharmacokinetic challenges?

- Conjugation to Antibodies : Develop antibody-PROTAC conjugates (e.g., trastuzumab-PROTAC) for tissue-specific delivery, as demonstrated in HER2+ breast cancer models .

- Pharmacodynamic Markers : Monitor BRD4 degradation in tumor biopsies via immunohistochemistry (IHC) or targeted mass spectrometry .

- Stability Assays : Evaluate PROTAC half-life in plasma and liver microsomes; PEG3 linker modifications may reduce renal clearance .

Q. What methodologies resolve discrepancies between in vitro degradation potency and in vivo tumor regression outcomes?

- Tumor Microenvironment (TME) Profiling : Analyze hypoxia, pH, and protease activity in TME that may destabilize the PROTAC .

- Combination Therapy Testing : Pair PROTACs with epigenetic modulators (e.g., HDAC inhibitors) to enhance BRD4 dependency in tumors .

- PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cmax, AUC) with tumor growth inhibition metrics to refine dosing regimens .

Methodological Considerations

Q. How should researchers design controls to confirm PROTAC-specific degradation rather than inhibitor-mediated effects?

- Inactive PROTAC Controls : Synthesize analogs with mutated E3 ligase-binding domains (e.g., VHL ligand replaced with inert moieties) .

- Competition Assays : Co-treat cells with excess BRD4 inhibitor (e.g., JQ1) to block PROTAC-target engagement .

- CRISPR/Cas9 Knockouts : Validate degradation dependence on VHL/CRBN by testing in E3 ligase-deficient cell lines .

Q. What computational tools are critical for predicting and analyzing this compound interactions?

- Molecular Dynamics (MD) Simulations : Model ternary complex dynamics to assess binding energy and stability .

- PROTAC-DB 3.0 : Utilize this database to compare structural/activity data with published BRD4 degraders (e.g., PROTAC 3, MZ1) .

- AI-Driven Docking : Apply platforms like AlphaFold-Multimer to predict PROTAC-induced protein-protein interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products